Breflate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

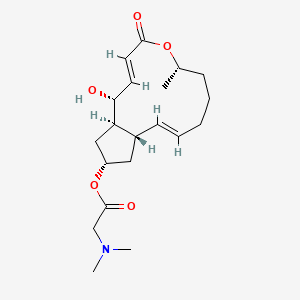

Breflate is a water-soluble prodrug developed to facilitate the parenteral administration of the investigational antineoplastic agent brefeldin A (BFA) . This compound undergoes rapid and efficient conversion to brefeldin A following intravenous injection . Brefeldin A is a fungal metabolite known for its potent biological activities, including antitumor, antifungal, and antiviral effects .

Méthodes De Préparation

Breflate is synthesized to improve the bioavailability and pharmacokinetic properties of brefeldin A. The synthesis involves the esterification of brefeldin A with dimethylaminoacetic acid . The reaction conditions typically include the use of tert-butyl methyl ether as a solvent and trifluoroacetic anhydride as an esterifying agent . Industrial production methods focus on optimizing the yield and purity of this compound through controlled reaction conditions and purification processes .

Analyse Des Réactions Chimiques

Analytical Derivatization for Detection

Breflate and BFA are quantified in plasma using gas chromatography-mass spectrometry (GC-MS) after derivatization :

-

Derivatization steps :

-

Extraction : this compound and BFA are isolated using tert-butyl methyl ether (TBME).

-

Esterification : Trifluoroacetic anhydride (TFAA) reacts with hydroxyl groups to form volatile trifluoroacetyl esters.

-

Evaporation : Excess reagents are removed via methanol-assisted evaporation.

-

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 10 ng/mL (plasma) |

| Recovery Rate | 85–92% |

| Quantified Ions (m/z) | 58 (this compound), 202 (BFA), 325 (IS) |

Stability and Degradation Kinetics

This compound exhibits pH-dependent stability:

Comparative Pharmacokinetics

This compound’s design mitigates BFA’s poor bioavailability:

Table 2: Pharmacokinetic Profile in Dogs

| Parameter | This compound | BFA |

|---|---|---|

| Cmax (μg/mL) | 1.8 ± 0.2 | Undetectable |

| t½ (hours) | 0.5 | 0.3 |

| AUC (μg·h/mL) | 4.2 ± 0.9 | 0.1 ± 0.02 |

Synthetic Modifications for Enhanced Solubility

Structure-activity relationship (SAR) studies reveal:

-

Ester side chains (e.g., cysteine conjugates) improve solubility (>35 mg/mL vs. BFA’s 2.8 mg/mL) .

-

Sulfide/sulfoxide analogs (e.g., 33 , 34 ) show faster in vivo activation (t½ = 23–26 min) compared to unmodified this compound (t½ = 440 min) .

Challenges in Prodrug Design

Applications De Recherche Scientifique

Anticancer Applications

Breflate's primary application lies in its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells, thus inhibiting tumor growth.

Case Studies

- In a study involving HeLa cells (cervical cancer), derivatives of BFA exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition at low concentrations .

- Comparative studies with other compounds, such as ONC201, revealed that this compound could induce TRAIL (TNF-related apoptosis-inducing ligand) signaling, leading to cell death in malignant cells .

Pharmacokinetics and Drug Delivery

The development of this compound addresses the challenges associated with the intravenous administration of BFA. Its formulation allows for better absorption and distribution within the body.

Pharmacokinetic Studies

- Research indicates that this compound is converted efficiently to BFA post-administration. Analytical methods such as gas chromatography and mass spectrometry have been employed to monitor plasma concentrations .

- A notable study reported that plasma levels of this compound were undetectable at nontoxic doses during continuous intravenous infusion in animal models, highlighting the need for sensitive detection methods .

Synthesis and Derivatives

The modification of this compound and its analogs has been a focus of medicinal chemistry research. Various synthetic routes have been explored to enhance its efficacy and reduce toxicity.

Synthetic Approaches

- Recent studies have developed numerous analogs with improved bioavailability through structural modifications .

- The synthesis of isothiocyanate derivatives has shown promising results against specific cancer types, emphasizing the potential for tailored therapies .

Data Table: Summary of Key Studies on this compound

Mécanisme D'action

Breflate exerts its effects by converting to brefeldin A, which disrupts the structure and function of the Golgi apparatus in cells . Brefeldin A inhibits the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum and inducing apoptosis . The molecular targets of brefeldin A include the ADP-ribosylation factor (ARF) and the guanine nucleotide exchange factors (GEFs) involved in vesicle formation and trafficking .

Comparaison Avec Des Composés Similaires

Breflate is unique compared to other similar compounds due to its water solubility and efficient conversion to brefeldin A . Similar compounds include other prodrugs of brefeldin A, such as NSC-745102, NSC-745103, NSC-746107, and NSC-745675 . These compounds vary in their pharmacokinetic properties and toxicity profiles, with this compound being one of the more favorable options due to its lower toxicity and higher bioavailability .

Propriétés

Formule moléculaire |

C20H31NO5 |

|---|---|

Poids moléculaire |

365.5 g/mol |

Nom IUPAC |

[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate |

InChI |

InChI=1S/C20H31NO5/c1-14-7-5-4-6-8-15-11-16(26-20(24)13-21(2)3)12-17(15)18(22)9-10-19(23)25-14/h6,8-10,14-18,22H,4-5,7,11-13H2,1-3H3/b8-6+,10-9+/t14-,15+,16-,17+,18+/m0/s1 |

Clé InChI |

ZZWKZQDOSJAGGF-VRSYWUPDSA-N |

SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C |

SMILES isomérique |

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)OC(=O)CN(C)C |

SMILES canonique |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C |

Synonymes |

eflate NSC 656202 NSC-656202 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.